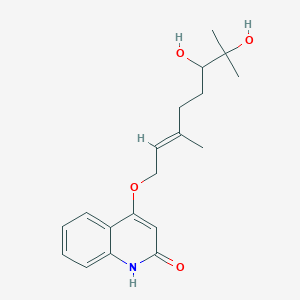
Bucharaine
描述
Bucharaine is a naturally occurring alkaloid isolated from the plant Haplophyllum bucharicum. It has the chemical structure 4-(6’-hydroxy-5’-hydroxyisopropylhept-3’-enloxy)quinol-2-one
准备方法
Synthetic Routes and Reaction Conditions: Bucharaine can be synthesized through several chemical reactions. One method involves the reaction of quinoline derivatives with specific reagents to form the desired compound. For instance, a mixture of this compound and acetyl chloride can be left for several days to yield the acetylated product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the plant Haplophyllum bucharicum. The plant material is processed to isolate the alkaloids, which are then purified to obtain this compound .
化学反应分析
Types of Reactions: Bucharaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of this compound with periodic acid results in the formation of aldehydes and gem-diols .
Common Reagents and Conditions:
Substitution: this compound can react with methyl iodide in methanol to form methylated derivatives.
Major Products:
科学研究应用
Bucharaine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: this compound’s unique structure makes it a subject of study for understanding alkaloid biosynthesis.
作用机制
Bucharaine is compared with other quinoline derivatives such as skimmianine, folifine, and haplopine. These compounds share similar structural features but differ in their specific functional groups and chemical properties . This compound’s unique structure, with its hydroxyisopropylheptenyl side chain, distinguishes it from these related compounds .
相似化合物的比较
- Skimmianine
- Folifine
- Haplopine
Bucharaine’s distinct chemical structure and properties make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIOAMUZKICDN-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416758 | |
| Record name | Bucharaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21059-47-2 | |
| Record name | Bucharaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21059-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucharaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of bucharaine and where is it found?
A1: this compound is a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum. [, , ] While its full structure elucidation is detailed in the literature [], its molecular formula is C20H23NO3. []
Q2: Can you describe a method for synthesizing this compound?
A2: One synthetic route to this compound involves reacting 4-hydroxy-2-quinolone with geranyl chloride. [] This reaction yields several products, including a geranyl ether intermediate. This intermediate can be selectively hydroxylated and mono-epoxidized to obtain this compound. []
Q3: Has the Claisen rearrangement been studied in the context of this compound?
A3: Yes, the Claisen rearrangement of both this compound and its acetonide derivative has been studied. [] Additionally, mass spectrometry studies have observed Claisen rearrangements occurring with alkoxyquinol-2-ones, which are structurally related to this compound. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)






